N-[[5-(2-chlorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride
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Overview
Description
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride is a useful research compound. Its molecular formula is C13H15Cl2NO and its molecular weight is 272.17 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride is 271.0530695 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : Nitrofuran derivatives, closely related to N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride, exhibit moderate antibacterial activity against gram-negative and gram-positive organisms (Tanaka & Usui, 1980).
Synthesis of Chiral Compounds : The compound has been used in asymmetric syntheses, such as the highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, highlighting its potential in the field of organic chemistry and drug development (Wu, Lee, & Beak, 1996).
Metabolism Study : It has been used to study the metabolism of related compounds in the human liver, which is crucial for understanding drug interactions and toxicity (Nielsen et al., 2017).
Organic Synthesis : This chemical is instrumental in various organic syntheses, such as the preparation of imidazolidin-4-one derivatives, which are important in pharmaceutical and chemical industries (Graham, Horning, & MacMillan, 2012).
Photochemical Studies : The compound has been used in the study of photochemistry, particularly in understanding the geometrical configurations of certain chemical compounds through spectroscopy (Karminski-Zamola & Jakopčić, 1981).
Identification of Metabolite Biomarkers : It's been instrumental in identifying metabolite biomarkers in drug testing, particularly in cases of drug intoxication (Poklis et al., 2015).
Chemical Reactions and Substitutions : The compound is used to understand complex reactions in inorganic chemistry, such as substitution, polymerization, and cyclometallation reactions (Wong, Ting, & Lam, 2002).
Biocidal Applications : It has potential biocidal applications, particularly in inhibiting corrosion and controlling microbial growth in industrial settings (Walter & Cooke, 1997).
Antiamoebic Activity : Chalcones bearing N-substituted ethanamine, structurally similar to N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride, have shown significant antiamoebic activity (Zaidi et al., 2015).
Neuropharmacology : The compound has been used in comparative studies of neuropharmacology, particularly in understanding the effects of certain hallucinogens on animal models (Elmore et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The study of amines is a vibrant field in organic chemistry with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research may focus on developing more efficient synthetic methods, studying their biological activity, and designing new amine-based materials .
Properties
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO.ClH/c1-2-15-9-10-7-8-13(16-10)11-5-3-4-6-12(11)14;/h3-8,15H,2,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USITVJLCQHQLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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